molecular formula C14H14O3S B14248061 4,4'-[Sulfinylbis(methylene)]diphenol CAS No. 189639-17-6

4,4'-[Sulfinylbis(methylene)]diphenol

Cat. No.: B14248061
CAS No.: 189639-17-6
M. Wt: 262.33 g/mol
InChI Key: QFXUNMDJQJDSDP-UHFFFAOYSA-N
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Description

Bis(4-hydroxybenzyl) sulfoxide is an organic compound consisting of two 4-hydroxybenzyl groups covalently bound to a central sulfur atom. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It exhibits unique properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-hydroxybenzyl) sulfoxide typically involves the oxidation of bis(4-hydroxybenzyl) sulfide. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective oxidation of the sulfide to sulfoxide.

Industrial Production Methods

Industrial production of bis(4-hydroxybenzyl) sulfoxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The choice of oxidizing agent and solvent, as well as reaction temperature and time, are optimized for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(4-hydroxybenzyl) sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to sulfone using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Bis(4-hydroxybenzyl) sulfone.

    Reduction: Bis(4-hydroxybenzyl) sulfide.

    Substitution: Various ethers and esters depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Exhibits neuroprotective activity and has been studied for its potential in treating neurodegenerative diseases.

    Medicine: Investigated for its inhibitory activity on histone deacetylase (HDAC), making it a potential candidate for cancer therapy.

    Industry: Used as an antioxidant in the preservation of organic materials, including elastomers, polyamides, and polyolefins.

Mechanism of Action

The mechanism of action of bis(4-hydroxybenzyl) sulfoxide involves its interaction with molecular targets such as histone deacetylase (HDAC). By inhibiting HDAC, the compound causes an accumulation of acetylated histones in the nucleus, leading to the activation of transcription of target genes. This mechanism is particularly relevant in cancer therapy, where HDAC inhibition can result in the suppression of tumor cell growth.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-hydroxybenzyl) sulfide: The precursor to bis(4-hydroxybenzyl) sulfoxide, with similar structural features but different oxidation state.

    Bis(4-hydroxybenzyl) sulfone: The fully oxidized form of the compound, exhibiting different chemical properties.

    Bis(4-hydroxybenzyl) ether: A structurally related compound with an ether linkage instead of a sulfur atom.

Uniqueness

Bis(4-hydroxybenzyl) sulfoxide is unique due to its specific oxidation state, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit HDAC and its potential neuroprotective effects set it apart from other similar compounds.

Properties

CAS No.

189639-17-6

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)methylsulfinylmethyl]phenol

InChI

InChI=1S/C14H14O3S/c15-13-5-1-11(2-6-13)9-18(17)10-12-3-7-14(16)8-4-12/h1-8,15-16H,9-10H2

InChI Key

QFXUNMDJQJDSDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)CC2=CC=C(C=C2)O)O

Origin of Product

United States

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